molecular formula C15H15N3O3 B2562540 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006455-90-8

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2562540
CAS No.: 1006455-90-8
M. Wt: 285.303
InChI Key: OFQGCPUDMIDMHB-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. For example, the presence of the dihydroisoquinolinone moiety in a molecule can make it a suitable scaffold that has been widely used in various drug candidates .


Chemical Reactions Analysis

The chemical reactions involving dihydroisoquinolinone derivatives can be quite diverse. For instance, a study has shown that a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, a related compound, 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, has a molecular weight of 233.22 and is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity Recent advances in the chemistry of 8-hydroxyquinoline (8-HQ) derivatives, which share a structural resemblance with the compound of interest, have revealed a wide range of biological activities. These activities include antimicrobial, anticancer, and antifungal effects. The synthesis of these compounds, including various 8-HQ derivatives, has attracted attention due to their potential therapeutic value and ability to act as building blocks for pharmacologically active scaffolds. This highlights the compound's potential in developing potent lead compounds with good efficacy and low toxicity in various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Pharmacology and Pharmacokinetics Studies on Jatrorrhizine, an isoquinoline alkaloid, provide insight into the pharmacological properties of compounds structurally related to 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Jatrorrhizine exhibits a broad spectrum of pharmacological properties, including anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic effects. This compound's study lays a foundation for its application in treating various diseases. However, further investigations are necessary to fully harness its potential (Zhong et al., 2022).

In another study on Jatrorrhizine, the pharmacological effects were comprehensively reviewed, emphasizing the need for further research to harness the full potential of this bioactive compound. This indicates the importance of continued research in understanding the pharmacological effects and potential clinical applications of compounds structurally similar to this compound (Rolle et al., 2021).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, a related compound, 5-BROMO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER, has a flash point of 260.1°C and a boiling point of 506.4°C at 760 mmHg .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and applications. For example, the dihydroisoquinolinone moiety is found in various pharmacologically active compounds, suggesting potential applications in drug development .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQGCPUDMIDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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